2-(4-Fluorophenyl)-5-methylpyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H9FN2O2 |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2/c1-7-6-14-11(15-10(7)12(16)17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17) |
InChI Key |
ONZMBSUOQSQJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction and Functionalization
A common approach to synthesizing substituted pyrimidines involves cyclization reactions using amidines, β-dicarbonyl compounds, or nitriles. For example, 2-methyl-5-bromopyrimidine, a key intermediate, can be synthesized by:
- Diazotization of 2-amino-5-bromopyrimidine with sodium nitrite and fluoroboric acid to form a diazonium salt.
- Thermal decomposition of the diazonium salt to yield 2-fluoro-5-bromopyrimidine.
- Subsequent substitution or hydrolysis steps to introduce methyl and carboxyl groups at desired positions.
This method allows selective halogenation and substitution on the pyrimidine ring, facilitating further functionalization.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl substituent can be introduced via Friedel-Crafts acylation or related electrophilic aromatic substitution reactions. For example, 4-fluorobenzoyl derivatives have been synthesized by reacting 4-fluorobenzoyl chloride or 5-(4-fluorophenyl)-5-oxopentanoic acid derivatives with appropriate nucleophiles under controlled conditions. These intermediates can then be incorporated into the pyrimidine framework through condensation or coupling reactions.
Carboxylic Acid Functional Group Installation
The carboxylic acid group at position 4 of the pyrimidine ring can be introduced via:
- Direct oxidation of methyl groups on the pyrimidine ring.
- Hydrolysis of ester intermediates.
- Carboxylation reactions using carbon dioxide or other carboxylating agents.
For instance, methyl esters of pyrimidine carboxylic acids can be saponified using lithium hydroxide to yield the corresponding carboxylic acids. Amidation or direct hydrolysis provides further functional group transformations.
Representative Preparation Method from Literature
A detailed synthetic route can be exemplified by the following sequence:
Detailed Reaction Conditions and Observations
Diazotization and Halogenation: The diazotization of 2-amino-5-bromopyrimidine is performed in acidic medium (sulfuric and hydrobromic acid) at low temperatures (-4 to 4 °C) to form a stable diazonium salt, which upon heating decomposes to 2-fluoro-5-bromopyrimidine. This step is critical for selective fluorination.
Friedel-Crafts Acylation: The reaction of 4-fluorobenzoyl derivatives with aluminum chloride in benzene at 0 °C followed by reflux for 1 hour yields 4-benzoylbutanoic acid derivatives with good yields (83-85%). The reaction mixture is carefully neutralized and extracted to isolate the product.
Ester Hydrolysis: Saponification of methyl esters using lithium hydroxide in aqueous or mixed solvents efficiently produces the corresponding carboxylic acids. This step is often followed by acidification to precipitate the acid.
Purification: Crystallization from solvents such as isopropanol or ethyl acetate/hexane mixtures affords high-purity products. Controlled cooling and seeding improve crystal quality and yield.
Analytical Data Supporting Synthesis
NMR Spectroscopy: Proton NMR data for intermediates show characteristic aromatic and aliphatic proton signals consistent with the 4-fluorophenyl and pyrimidine moieties. For example, multiplets at δ 7.0–8.0 ppm correspond to aromatic protons, while signals at δ 2.1–4.7 ppm correspond to aliphatic and heterocyclic protons.
Melting Points: Crystalline intermediates and final products exhibit melting points consistent with literature values (e.g., 113.4 °C for certain oxazolidinone derivatives).
Purity: High-performance liquid chromatography (HPLC) confirms purity levels above 95%, ensuring the integrity of synthesized compounds.
Summary Table of Key Preparation Steps
Additional Notes on Methodology
The use of stable reagents such as triflylpyridinium salts for direct synthesis of heterocycles from carboxylic acids has been reported recently, offering potential alternative routes with broad substrate scope and functional group tolerance.
Radical chemistry methods for halogenated pyrimidine carboxylates can reduce steps and improve yields, as demonstrated by Minisci-type alkoxycarbonylation reactions.
The choice of solvents, temperature control, and purification techniques critically influence the yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenyl)-5-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical intermediates for industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Halogen-Substituted Phenyl Analogs
2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic Acid (CAS: EN300-6478546)
- Replacing fluorine with chlorine increases steric bulk and polarizability. Chlorine’s larger atomic radius may reduce binding affinity in enzyme targets due to steric clashes, while fluorine’s smaller size and electronegativity favor tighter interactions .
- Example: Chlorinated analogs in showed lower binding affinity (-8.7 kcal/mol) compared to fluorinated derivatives (-9.0 kcal/mol) for kynurenine formamidase inhibition .
- 4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic Acid (CAS: 861583-66-6) Substituting fluorine with a methyl group eliminates electronegativity, reducing dipole interactions.
Functional Group Modifications
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
- The thioether’s weaker electronegativity diminishes polar interactions, reflected in its structural similarity score (0.85) .
Core Scaffold Variations
Pyrazolo-Pyrimidine Derivatives
- However, the altered electron distribution may reduce compatibility with pyrimidine-specific targets .
Benzimidazole Analogs
- 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic Acid (BP-4122)
Positional Isomerism and Conformational Effects
4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic Acid (CAS: 477854-70-9)
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
Binding Affinity and Enzyme Inhibition
- Fluorinated pyrimidines, including the target compound, exhibit superior binding to enzymes like kynurenine formamidase (KFase) due to fluorine’s electronegativity and small size. For example, N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide achieved a binding energy of -9.0 kcal/mol, outperforming non-fluorinated analogs .
- The carboxylic acid group at position 4 is critical for hydrogen bonding with catalytic residues, as seen in crystal structures of related compounds (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) .
Physicochemical Properties
| Compound | logP* | Molecular Weight | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 2.1 | 260.23 | 1 | 78.9 |
| 2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic Acid | 2.8 | 276.68 | 1 | 78.9 |
| 2-Methylsulfanylpyrimidine-4-carboxylic Acid | 1.5 | 184.21 | 1 | 78.9 |
| 3-(4-Fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic Acid | 1.2 | 250.21 | 2 | 103.1 |
*Estimated using ChemDraw.
Biological Activity
Chemical Structure and Properties
2-(4-Fluorophenyl)-5-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a molecular formula of C11H10FN2O2. The compound features a pyrimidine ring with a 4-fluorophenyl group at the 2-position and a methyl group at the 5-position, along with a carboxylic acid functional group at the 4-position. This specific arrangement contributes to its unique biological activity, particularly in medicinal chemistry.
Anti-inflammatory Properties
Research indicates that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory effects. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. In vitro studies have demonstrated that certain derivatives possess notable inhibitory activity against these enzymes, suggesting potential utility in developing anti-inflammatory drugs.
Table 1: Comparison of Inhibitory Activities Against COX Enzymes
| Compound Name | IC50 (μM) | Reference |
|---|---|---|
| This compound | TBD | |
| Celecoxib | 0.04 ± 0.01 | |
| Other Pyrimidine Derivatives | 0.04 ± 0.09 |
Anticancer Activity
The compound also shows promise as an anticancer agent. Studies have indicated that similar pyrimidine derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth. The presence of the fluorine atom is believed to enhance the compound's potency against various cancer types by improving its interaction with biological targets.
Case Study: Anticancer Efficacy
A study examining the effects of pyrimidine derivatives on human cancer cell lines revealed that compounds structurally related to this compound exhibited cytotoxicity and apoptosis induction, particularly in breast and lung cancer models. The study highlighted the importance of structural modifications in enhancing biological activity.
Molecular docking studies have provided insights into how this compound interacts with target proteins involved in inflammation and cancer progression. These studies suggest that the compound binds effectively to active sites on COX enzymes, thereby inhibiting their function.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. The presence of electron-withdrawing groups like fluorine significantly enhances its potency against biological targets. Comparative studies with other pyrimidine derivatives illustrate how variations in substituents can lead to differences in activity.
Table 2: Structural Variants and Their Biological Activities
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-(Phenyl)pyrimidine-5-carboxylic acid | No fluorination | Similar anti-inflammatory effects |
| 6-Methylpyrimidine-4-carboxylic acid | Methyl substitution at a different position | Moderate anti-inflammatory activity |
| 5-Fluoropyrimidine-4-carboxylic acid | Fluorinated but lacks phenyl substituent | Reduced potency |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorophenyl proton splitting) and confirms methyl group placement .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% is typical for biological assays); reverse-phase C18 columns with UV detection at 254 nm are standard .
- X-ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between the pyrimidine ring and fluorophenyl group, critical for structure-activity studies .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Basic Research Question
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity). Pyrimidine derivatives often target ATP-binding pockets .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
How does the fluorophenyl substituent influence the compound’s electronic properties and binding interactions?
Advanced Research Question
- Electron-Withdrawing Effects : The fluorine atom increases the electrophilicity of the pyrimidine ring, enhancing hydrogen bonding with target proteins (e.g., kinase active sites) .
- Conformational Rigidity : X-ray data for related compounds show that the fluorophenyl group adopts a near-coplanar orientation with the pyrimidine ring (dihedral angle ~12°), optimizing π-π stacking with aromatic residues in enzymes .
- Comparative Studies : Replace fluorine with Cl or OCH₃ to assess steric/electronic contributions to activity .
What strategies are effective for improving metabolic stability without compromising activity?
Advanced Research Question
- Isosteric Replacement : Substitute the carboxylic acid with a bioisostere (e.g., tetrazole or sulfonamide) to reduce glucuronidation while maintaining acidity .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with in vivo hydrolysis regenerating the active form .
- Deuterium Labeling : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation, as demonstrated in fluorophenyl-thiazole analogs .
How can researchers resolve contradictions in reported biological activities of derivatives?
Advanced Research Question
- Standardized Assay Conditions : Variations in buffer pH, serum concentration, or incubation time can skew results. For example, serum proteins may sequester hydrophobic derivatives, artificially lowering observed activity .
- Structural Validation : Re-synthesize disputed compounds and confirm structures via NMR/X-ray to rule out impurities or isomerism .
- Meta-Analysis : Use cheminformatics tools (e.g., molecular docking) to correlate activity trends with substituent electronic profiles (Hammett σ values) or logP .
What computational methods aid in predicting the compound’s pharmacokinetic properties?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model binding kinetics to serum albumin or P-glycoprotein to predict bioavailability .
- ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2), CYP inhibition, and clearance rates based on molecular descriptors (e.g., topological polar surface area <90 Ų favors absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
